Oleic Acid-13C Methyl Ester

Vue d'ensemble

Description

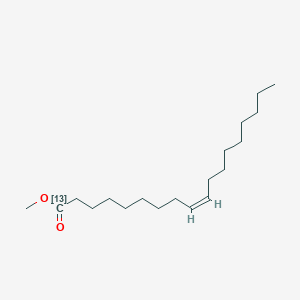

Oleic Acid-13C Methyl Ester, also known as Methyl cis-9-octadecenoate, is a methyl ester of the monounsaturated fatty acid (MUFA), oleic acid . It is abundantly found in dietary fats and oils .

Synthesis Analysis

Methyl oleate can be synthesized via the esterification of oleic acid and methanol, using sulfuric acid as a homogeneous catalyst . Other methods include self-metathesis in the presence of low catalyst loadings and copolymerization with maleic anhydride at a 1:2 molar ratio via free radical polymerization .Molecular Structure Analysis

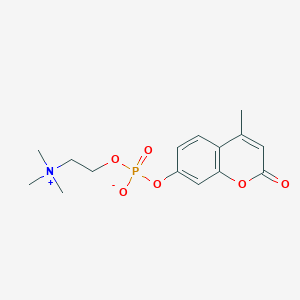

The linear formula of Oleic Acid-13C Methyl Ester is CH3(CH2)7CH=CH(CH2)7CO2CH3 . The molecular weight is 296.49 .Chemical Reactions Analysis

Oleic Acid-13C Methyl Ester undergoes various chemical reactions. For instance, it can undergo ozonolysis, resulting in rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products . It can also react with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis

Oleic Acid-13C Methyl Ester has a vapor pressure of 10 mmHg at 205 °C . Its refractive index is n20/D 1.452 (lit.) , and it has a boiling point of 218 °C/20 mmHg (lit.) . The density is 0.874 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Food Industry

Oleic Acid-13C Methyl Ester is a major component of olive oil . It’s not the only relevant Mono-Unsaturated Fatty Ester in Olive Oil, but it plays a significant role in the oil’s chemical composition .

Biochemical Research

Methyl oleate is used as a chromatographic reference standard in biochemical research . It helps in the analysis and identification of various compounds in a mixture .

Detergent Production

Methyl oleate serves as an intermediate for detergents . It’s involved in the production process, contributing to the detergent’s cleaning properties .

Emulsifier Production

In the production of emulsifiers, methyl oleate is used as an intermediate . Emulsifiers are substances that help mix two liquids that usually don’t mix well, like oil and water .

Textile Treatments

Methyl oleate is used in textile treatments . It can help improve the texture, appearance, and durability of fabrics .

Plasticizer Production

Methyl oleate is used in the production of plasticizers for duplicating inks, rubbers, and waxes . Plasticizers are substances added to materials to increase their flexibility, workability, or distensibility .

Lubricant Additives

Methyl oleate finds application as lubricants and lubricant additives . It can enhance the performance of lubricants, reducing friction and wear .

Biodiesel Production

Oleic Acid-13C Methyl Ester is used in the production of biodiesel . The esterification reaction of oleic acid and methanol, using sulfuric acid as a catalyst, produces biodiesel .

Mécanisme D'action

- Mitochondrial dysfunction is associated with incomplete fatty acid oxidation (FAO). Oleic acid upregulates gene expression related to FAO by deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex .

- Additionally, oleic acid regulates endothelial function by influencing the expression of inflammatory mediators such as E-selectin and sICAM .

Target of Action

Mode of Action

Safety and Hazards

Orientations Futures

Methyl oleate has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize epoxidized methyl oleate via epoxidation, allyl azides via manganese (III) acetate-mediated addition of azide in the alkyl chain, and bromohydrin products via hydroxybromination with N-bromosuccinimide .

Propriétés

IUPAC Name |

methyl (Z)-(113C)octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-CNJRKRGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494327 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleic Acid-13C Methyl Ester | |

CAS RN |

70491-68-8 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

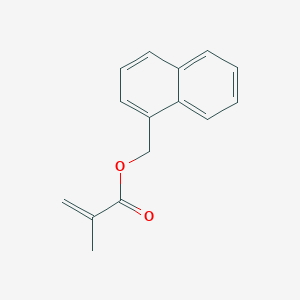

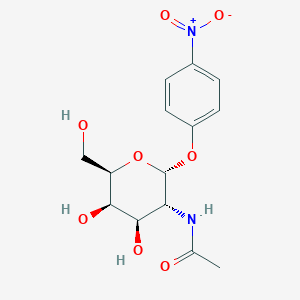

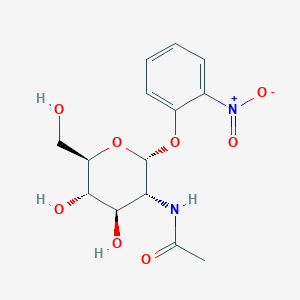

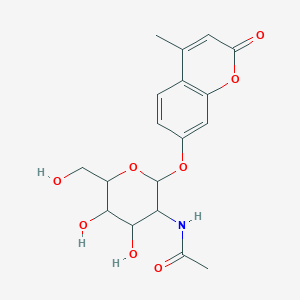

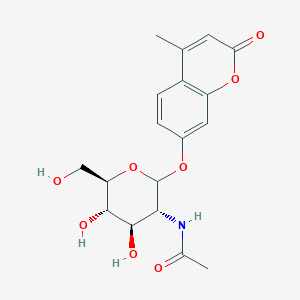

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)